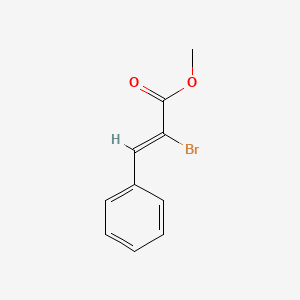
Cinnamic acid, alpha-bromo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic acid, alpha-bromo-, methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a bromine atom at the alpha position and a methyl ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamic acid, alpha-bromo-, methyl ester can be synthesized through the bromination of cinnamic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the brominated cinnamic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid, alpha-bromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form cinnamic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include hydroxylated or aminated cinnamic acid derivatives.
Reduction: Reduced products include cinnamic alcohols.
Oxidation: Oxidized products include carboxylic acids and aldehydes.
Wissenschaftliche Forschungsanwendungen
Cinnamic acid, alpha-bromo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cinnamic acid, alpha-bromo-, methyl ester involves its interaction with cellular components. The bromine atom and the ester functional group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. It may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid: The parent compound, lacking the bromine atom and ester group.
Cinnamic acid, methyl ester: Similar but without the bromine atom.
Alpha-bromo-cinnamic acid: Similar but without the ester group.
Uniqueness
Cinnamic acid, alpha-bromo-, methyl ester is unique due to the presence of both the bromine atom and the methyl ester group. This combination enhances its reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
21788-36-3 |
|---|---|
Molekularformel |
C10H9BrO2 |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
methyl (Z)-2-bromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
InChI-Schlüssel |
UDGLSFZOLJZPTH-CLFYSBASSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/Br |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


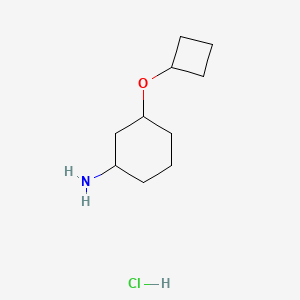
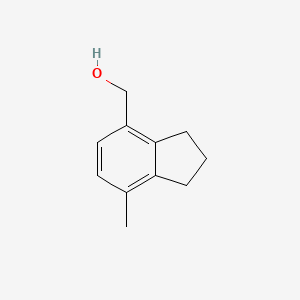
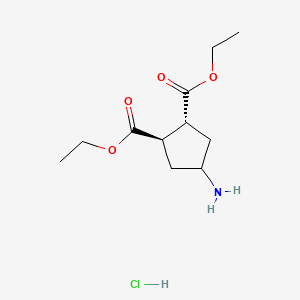
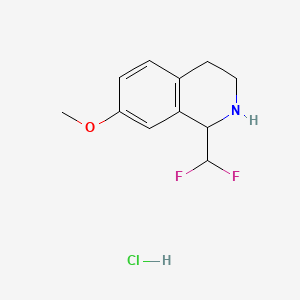
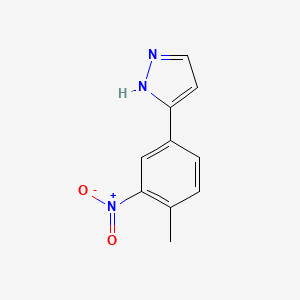
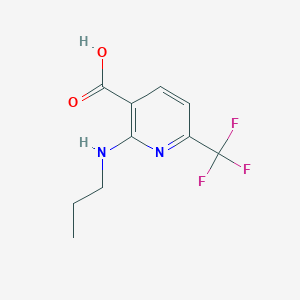
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
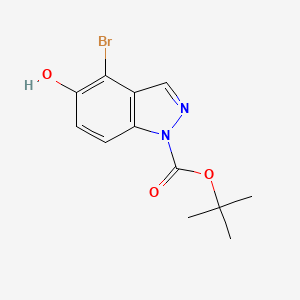
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
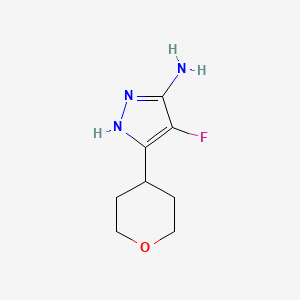
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
